Tert-butyl 3-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
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Overview
Description
Tert-butyl 3-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-3-hydroxy-8-azabicyclo[321]octane-8-carboxylate is a complex organic compound featuring a tert-butyl group, a thiazole ring, and an azabicyclo octane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thiourea derivatives with α-haloketones under basic conditions.
Introduction of the Tert-butyl Group: This step often involves the use of tert-butyl bromide in the presence of a strong base like sodium hydride.
Construction of the Azabicyclo Octane Core: This can be synthesized via a series of cyclization reactions, often involving the use of protecting groups to ensure selective reactions.
Final Coupling and Esterification: The final step involves coupling the thiazole and azabicyclo octane intermediates, followed by esterification to introduce the tert-butyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl groups, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butyl and thiazole groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, tert-butyl bromide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of carbonyl groups can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules, particularly those containing thiazole and azabicyclo octane structures.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators, given the biological activity associated with thiazole and azabicyclo octane moieties.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities, due to the presence of the thiazole ring.
Industry
In industrial applications, this compound might be used in the development of new materials or as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole ring can engage in π-π stacking or hydrogen bonding, while the azabicyclo octane structure provides rigidity and specificity to the binding interactions.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound also features a tert-butyl group and is used in the synthesis of biologically active natural products.
Indole Derivatives: Indole derivatives are widely studied for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
The uniqueness of tert-butyl 3-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate lies in its combination of a thiazole ring and an azabicyclo octane structure, which imparts distinct chemical and biological properties not commonly found in other compounds.
Properties
IUPAC Name |
tert-butyl 3-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O3S/c1-18(2,3)15-12-26-16(21-15)11-20(24)9-13-7-8-14(10-20)22(13)17(23)25-19(4,5)6/h12-14,24H,7-11H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QROGPIYPWXLZPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)CC2(CC3CCC(C2)N3C(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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